3-(Difluoromethyl)-5-nitroisothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H2F2N2O2S |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-nitro-1,2-thiazole |
InChI |
InChI=1S/C4H2F2N2O2S/c5-4(6)2-1-3(8(9)10)11-7-2/h1,4H |
InChI Key |
YBHOZSZDWVZQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Difluoromethyl 5 Nitroisothiazole
Direct Synthesis Pathways of 3-(Difluoromethyl)-5-nitroisothiazole
The direct synthesis of this compound can be approached from a precursor already containing the complete isothiazole (B42339) ring system. These methods focus on the final installation or conversion to the difluoromethyl moiety.
A primary and well-established route for the synthesis of gem-difluoroalkanes is the deoxofluorination of the corresponding aldehyde. In this context, the conversion of 5-nitroisothiazole-3-carbaldehyde (B12861563) to this compound represents a direct and logical pathway. This transformation typically employs specialized fluorinating reagents capable of replacing the carbonyl oxygen with two fluorine atoms.
Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). rsc.org The reaction involves the nucleophilic attack of the aldehyde's carbonyl oxygen on the sulfur atom of the fluorinating agent, followed by a series of steps culminating in the formation of the difluoromethyl group. While this method is effective, it requires the use of corrosive and moisture-sensitive reagents, necessitating careful handling and anhydrous conditions. rsc.org
Table 1: Common Reagents for Deoxofluorination of Aldehydes
| Reagent | Formula | Key Characteristics |
|---|---|---|
| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Widely used, effective for various aldehydes. Thermally unstable. |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Higher thermal stability than DAST, offering a better safety profile. |
| Sulfur Tetrafluoride | SF₄ | Highly effective but is a toxic and corrosive gas, requiring specialized equipment. |
Modern organic synthesis has moved towards more direct and efficient methods, such as direct C-H functionalization, which avoids the need for pre-functionalized substrates like aldehydes. For this compound, novel routes could involve the direct C-H difluoromethylation of a 5-nitroisothiazole precursor.
These advanced methods often rely on the generation of a difluoromethyl radical (•CF₂H), which then attacks the heteroaromatic ring. nih.gov Recent progress in this area has been driven by photoredox catalysis, where a photocatalyst absorbs visible light to initiate a single-electron transfer (SET) process, generating the •CF₂H radical from a suitable precursor under mild conditions. acs.orgrsc.org Various sources of the difluoromethyl radical have been developed, including sodium difluoromethanesulfinate (NaSO₂CF₂H) and difluoroacetic acid. acs.orgmorressier.com This approach offers the potential for late-stage functionalization and avoids the multi-step process of installing and then converting an aldehyde group. nih.gov
Precursor Chemistry and Intermediate Transformations in the Synthesis of the Isothiazole Ring
The synthesis of the core 5-nitroisothiazole ring is a critical preliminary step. The construction of the isothiazole heterocycle can be achieved through several established cyclization strategies. chemicalbook.comorganic-chemistry.org
One common approach is the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides or related enamines. thieme-connect.com Another powerful method involves the cycloaddition of a nitrile sulfide (B99878) with an alkyne, which assembles the ring in a convergent manner. medwinpublishers.comresearchgate.net The specific substitution pattern required for this compound necessitates the use of appropriately functionalized starting materials that can either carry the nitro and difluoromethyl (or its precursor) groups or allow for their introduction after cyclization.
For instance, building a 5-nitroisothiazole scaffold can be achieved by using a nitro-substituted precursor in the cyclization reaction. An alternative pathway involves the nitration of a pre-formed isothiazole ring, although the directing effects of the ring sulfur and nitrogen atoms, as well as any existing substituents, must be carefully considered to achieve the desired 5-nitro regiochemistry.
Table 2: Selected Strategies for Isothiazole Ring Synthesis
| Synthesis Strategy | Precursors | Bond Formation | Reference |
|---|---|---|---|
| Oxidative Cyclization | 3-Aminopropenethiones | N-S bond formation via oxidation | thieme-connect.com |
| 1,3-Dipolar Cycloaddition | Nitrile sulfide, alkyne | Forms C-C and C-S bonds | medwinpublishers.comresearchgate.net |
| (4+1)-Heterocyclization | α,β-Unsaturated imines | N-S and C-S bond formation with a sulfur source | rsc.org |
| Transannulation | 1,2,3-Thiadiazoles, nitriles | Ring transformation catalyzed by rhodium | rsc.org |
Strategic Fluorination Approaches for Difluoromethyl Installation in Heterocycles
The introduction of a difluoromethyl group onto a heterocyclic core is a key transformation in organofluorine chemistry. rsc.org The choice of strategy depends on the available precursors and the desired point of installation during the synthetic sequence.
As discussed in section 2.1.1, the deoxofluorination of a 3-formylisothiazole (an aldehyde) is a functional group interconversion strategy. rsc.org This is a reliable but indirect method.
A more contemporary and powerful approach is the direct C-H difluoromethylation of the heterocycle. nih.gov This strategy is highly atom-economical as it avoids the installation of a functional handle. Radical difluoromethylation is the most prevalent of these methods. rsc.org It involves the generation of the •CF₂H radical, which, due to its electrophilicity, preferentially attacks electron-rich positions on heteroaromatic rings. nih.gov However, for electron-deficient rings like 5-nitroisothiazole, this reaction can be challenging. Various protocols have been developed utilizing different radical precursors and initiation methods, including silver-mediated reactions and visible-light-driven photoredox catalysis. rsc.orgacs.orgnih.gov These methods provide a toolkit for installing the CF₂H group under a range of conditions, enhancing their applicability to complex molecules. bohrium.com
Application of Green Chemistry Principles in the Synthesis of this compound
While specific studies on the green synthesis of this compound are not prominent, the principles of green chemistry can be readily applied to its synthetic design. dovepress.com Green chemistry emphasizes the reduction of waste, use of less hazardous substances, and improvement of energy efficiency. eurekalert.org
For the synthesis of the isothiazole ring, green approaches could include the use of water as a solvent, employing catalyst-free conditions where possible, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. frontiersin.orgnih.gov Microwave irradiation has been shown to be effective in accelerating the synthesis of various fluorinated heterocycles. benthamdirect.com
Chemical Reactivity and Transformation Studies of 3 Difluoromethyl 5 Nitroisothiazole
Electrophilic Reactions of the Isothiazole (B42339) Ring
Electrophilic aromatic substitution is a fundamental reaction class for many aromatic and heteroaromatic compounds. masterorganicchemistry.commasterorganicchemistry.com However, the isothiazole ring in 3-(difluoromethyl)-5-nitroisothiazole is significantly deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing nature of both the 5-nitro group and the 3-difluoromethyl group. These groups reduce the electron density of the isothiazole ring, making it a poor nucleophile that is less likely to react with electrophiles.
Kinetic studies on related dimethylisothiazoles have shown that nitration, a classic electrophilic aromatic substitution, occurs on the conjugate acid of the molecule. rsc.org For this compound, the presence of the existing nitro group would direct any potential, albeit highly unfavored, electrophilic substitution to the 4-position. However, the combined deactivating effects of the substituents make such reactions synthetically challenging and unlikely to proceed under standard electrophilic substitution conditions. Common electrophilic reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are not readily observed with this compound due to its electron-deficient character. masterorganicchemistry.comyoutube.com
Nucleophilic Reactions of the Isothiazole Ring
The electron-deficient nature of the this compound ring makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov The nitro group at the 5-position strongly activates the ring for attack by nucleophiles, particularly at the 4-position. This is analogous to the activation of aromatic isoxazoles by a strong electron-withdrawing group at the 4-position, which enables nucleophilic addition at the 5-position. scienceopen.comdntb.gov.ua
In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring. While there is no inherent leaving group on the isothiazole ring of the title compound, the possibility of nucleophilic addition exists, especially with potent nucleophiles. Furthermore, if a suitable leaving group were present at the 4-position, its displacement by a nucleophile would be highly favored. Studies on other activated halogenated heterocycles have demonstrated the feasibility of sequential nucleophilic aromatic substitution reactions. nih.gov
Transformations Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a valuable moiety in medicinal and agrochemical chemistry, often serving as a bioisostere for hydroxyl or thiol groups. cas.cn Its presence in this compound opens avenues for various chemical transformations.
The construction of molecules containing the difluoromethyl group is an area of significant research interest. rsc.org While this compound itself is not a commonly cited difluoromethylating agent, the principles of difluoromethylation can be applied to understand its potential reactivity.
Electrophilic Difluoromethylation : Reagents that can deliver a "CF₂H⁺" equivalent are used in electrophilic difluoromethylation. While less common, methods for the electrophilic fluorination and difluorination of various substrates have been developed, often utilizing reagents like Selectfluor®. elsevierpure.comrsc.org
Nucleophilic Difluoromethylation : This is a more common strategy, often employing reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). scienceopen.comdntb.gov.uacas.cn The development of novel difluoromethyl building blocks, such as difluoroacetohydrazonoyl bromides, has expanded the toolkit for synthesizing difluoromethylated compounds through reactions like [3+2] cycloadditions. researchgate.netnih.gov
The reactivity of the difluoromethyl group in this compound could potentially be harnessed in radical-based difluoromethylation processes, which have become a significant area of focus. rsc.org
Reactions of the Nitro Group in this compound
The nitro group is a versatile functional group that can undergo a range of chemical transformations. nih.gov In the context of this compound, the nitro group can be a key site for chemical modification.
One of the most common reactions of aromatic nitro compounds is their reduction to the corresponding amino group. This transformation can be achieved using various reducing agents, such as metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or dissolving metals (e.g., Sn, Fe in acidic media). The resulting 5-amino-3-(difluoromethyl)isothiazole would be a valuable building block for the synthesis of more complex molecules.
The nitro group can also be displaced by nucleophiles in certain activated systems, a synthetically useful process. acs.org The high degree of activation of the isothiazole ring in this compound might allow for the nucleophilic displacement of the nitro group under specific conditions. Furthermore, the nitro group can participate in various cascade and rearrangement reactions. organic-chemistry.org For instance, reactions involving nitro groups in superacidic media have been reported. rsc.org
The following table summarizes the potential reactions of the nitro group in this compound based on the general reactivity of aromatic nitro compounds.
| Reaction Type | Reagents and Conditions | Potential Product |
| Reduction | H₂, Pd/C or Sn/HCl | 5-Amino-3-(difluoromethyl)isothiazole |
| Nucleophilic Displacement | Strong nucleophile, specific conditions | 5-Substituted-3-(difluoromethyl)isothiazole |
| Rearrangement | Acidic or thermal conditions | Various rearranged products |
This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.
Ring-Opening and Rearrangement Reactions of the Isothiazole Moiety
The isothiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions, particularly when activated by electron-withdrawing substituents. Nucleophilic attack can sometimes lead to the cleavage of the ring. For example, related sulfur-containing heterocycles like 1,2-dithiolanes undergo thiophilic ring-opening reactions with nucleophiles. researchgate.net Similarly, Brønsted acid-promoted ring-opening of 2H-azirines has been utilized in the synthesis of thiazoles. rsc.org
The presence of the nitro and difluoromethyl groups in this compound could make the isothiazole ring susceptible to cleavage under nucleophilic or basic conditions. The specific reaction pathway would depend on the nature of the attacking nucleophile and the reaction conditions. Ring-opening of related heterocycles like thiophenes has also been documented. dntb.gov.ua These precedents suggest that the isothiazole moiety in the title compound is not inert and could be a substrate for synthetically useful ring-opening and rearrangement reactions.
The following table outlines potential ring-opening scenarios for this compound based on analogous systems.
| Reaction Type | Triggering Condition | Potential Outcome |
| Nucleophilic Ring Cleavage | Strong nucleophiles (e.g., organolithiums, strong bases) | Acyclic sulfur- and nitrogen-containing compounds |
| Reductive Ring Opening | Strong reducing agents | Cleavage of the N-S bond |
| Acid-Catalyzed Rearrangement | Strong acids | Isomerization or rearrangement to other heterocyclic systems |
This table presents hypothetical reaction pathways based on the chemistry of related heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization of 3 Difluoromethyl 5 Nitroisothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the exact arrangement of atoms in 3-(Difluoromethyl)-5-nitroisothiazole can be determined.
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals corresponding to the distinct proton environments in the molecule.
Isothiazole (B42339) Ring Proton (H-4): A singlet is anticipated for the proton attached to the C-4 position of the isothiazole ring. Its chemical shift would appear in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effects of the aromatic heterocyclic system and the potent electron-withdrawing nature of the adjacent nitro group.
Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group is expected to appear as a characteristic triplet. This splitting pattern arises from the coupling (²J_HF) with the two adjacent, magnetically equivalent fluorine atoms. The typical coupling constant for such an arrangement is large, generally in the range of 55-60 Hz. amazonaws.comsemanticscholar.org The chemical shift for this proton is expected between δ 6.5 and 7.5 ppm. amazonaws.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Isothiazole ring) | 8.0 - 9.0 | Singlet (s) | N/A |
| -CHF₂ | 6.5 - 7.5 | Triplet (t) | ²J_HF ≈ 55-60 |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each carbon atom.
Difluoromethyl Carbon (-CHF₂): The carbon of the difluoromethyl group will appear as a triplet due to the strong one-bond coupling (¹J_CF) with the two fluorine atoms. This coupling constant is typically very large, in the range of 250-270 Hz. amazonaws.com The chemical shift is expected to be in the range of δ 108-121 ppm. amazonaws.com
Isothiazole Ring Carbons (C-3, C-4, C-5): The three carbons of the isothiazole ring will exhibit distinct chemical shifts. C-5, being directly attached to the highly electron-withdrawing nitro group, is expected to be the most deshielded, appearing furthest downfield. C-3, attached to the difluoromethyl group, will also be significantly downfield. C-4 is expected to be the most shielded of the ring carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | 108 - 121 | Triplet (t) | ¹J_CF ≈ 250-270 |
| C-3 | ~160 | Singlet (or small triplet due to ²J_CF) | - |
| C-4 | ~125 | Singlet | - |
| C-5 | ~170 | Singlet | - |
¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum provides definitive confirmation of the difluoromethyl group.
The spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal will appear as a doublet, resulting from the two-bond coupling (²J_HF) to the single proton of the difluoromethyl group. semanticscholar.org The coupling constant value will be identical to that observed in the ¹H NMR spectrum (approximately 55-60 Hz). semanticscholar.org The chemical shift is typically observed in the range of δ -90 to -115 ppm relative to a CFCl₃ standard. amazonaws.com
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | -90 to -115 | Doublet (d) | ²J_HF ≈ 55-60 |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. mdpi.com For this compound, with the molecular formula C₄H₂F₂N₂O₂S, the calculated exact mass is 195.9754 m/z.
HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition. amazonaws.com Analysis of the fragmentation pattern can also provide structural evidence. Common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da) or the difluoromethyl radical (•CHF₂, 51 Da).
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₂F₂N₂O₂S |
| Calculated Exact Mass [M] | 195.9754 |
| Expected [M+H]⁺ Ion | 196.9832 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The spectra of this compound would be characterized by several key absorption bands:
Nitro Group (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.
Difluoromethyl Group (C-F): The C-F stretching vibrations give rise to very strong and characteristic bands in the IR spectrum, typically in the fingerprint region between 1400 cm⁻¹ and 1000 cm⁻¹.
Isothiazole Ring: Vibrations associated with the heterocyclic ring, including C=N, C=C, and C-S stretching, would appear in the 1600-1300 cm⁻¹ region. C-H stretching for the proton at the C-4 position would be observed above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | >3000 | Medium |
| NO₂ | Asymmetric Stretching | 1550 - 1475 | Strong |
| NO₂ | Symmetric Stretching | 1360 - 1290 | Strong |
| C=N / C=C (Ring) | Stretching | 1600 - 1400 | Medium-Strong |
| C-F | Stretching | 1400 - 1000 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and the conformation of molecules, offering critical insights into the steric and electronic properties of a compound in the solid state. The resulting structural data is fundamental for understanding intermolecular interactions that dictate crystal packing and for establishing structure-property relationships.
As of this review, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. The absence of experimental crystallographic data for this specific molecule necessitates a comparative analysis based on structurally related compounds to predict its solid-state characteristics. The crystal structure of 2-amino-5-nitrothiazole, a constitutional isomer of a potential derivative, provides the closest available analogue with a published crystal structure, allowing for a detailed discussion of the anticipated structural features of the isothiazole derivative.
Analysis of a Structurally Related Compound: 2-Amino-5-nitrothiazole
The solid-state structure of 2-amino-5-nitrothiazole has been determined by single-crystal X-ray diffraction, offering valuable insights into the molecular geometry and crystal packing of a nitro-substituted five-membered sulfur-nitrogen heterocycle. This data serves as a foundational reference for postulating the structural attributes of this compound.
The crystallographic analysis of 2-amino-5-nitrothiazole reveals a planar thiazole (B1198619) ring, a common feature for aromatic heterocyclic systems. The planarity is crucial for π-electron delocalization across the ring. The nitro group at the 5-position is nearly coplanar with the thiazole ring, which facilitates electronic communication between the electron-withdrawing nitro group and the heterocyclic system. In the crystal lattice, molecules of 2-amino-5-nitrothiazole are interconnected by hydrogen bonds involving the amino group and the nitro group of adjacent molecules, forming a stable, packed structure.
Below are the detailed crystallographic data for 2-amino-5-nitrothiazole.
Crystallographic Data for 2-Amino-5-nitrothiazole
| Parameter | Value |
| Chemical Formula | C₃H₃N₃O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.453(2) |
| b (Å) | 11.296(3) |
| c (Å) | 5.918(1) |
| α (°) | 90 |
| β (°) | 99.41(2) |
| γ (°) | 90 |
| Volume (ų) | 557.4(2) |
| Z | 4 |
Selected Bond Lengths and Angles for 2-Amino-5-nitrothiazole
| Bond | Length (Å) | Angle | Angle (°) |
| S1-C2 | 1.745(3) | C5-S1-C2 | 89.9(1) |
| S1-C5 | 1.711(3) | N3-C2-N2 | 120.5(3) |
| N3-C2 | 1.314(4) | S1-C2-N3 | 114.6(2) |
| N3-C4 | 1.373(4) | C4-N3-C2 | 111.4(3) |
| C4-C5 | 1.365(4) | C5-C4-N3 | 114.8(3) |
| C5-N1 | 1.431(4) | S1-C5-C4 | 109.3(2) |
| N1-O1 | 1.231(4) | S1-C5-N1 | 121.2(2) |
| N1-O2 | 1.235(4) | O1-N1-O2 | 122.9(3) |
Predicted Structural Features of this compound
Based on the structure of 2-amino-5-nitrothiazole, several predictions can be made about the solid-state structure of this compound. The isothiazole ring is expected to be planar. The C-S and C-N bond lengths within the isothiazole ring will differ from those in thiazole due to the different arrangement of the heteroatoms, but they should fall within the typical ranges for such heterocyclic systems.
The difluoromethyl group at the 3-position represents a significant structural difference. The C-F bonds and the C-H bond of the CHF₂ group will adopt a tetrahedral geometry around the carbon atom. The rotational orientation of the difluoromethyl group relative to the plane of the isothiazole ring will be a key conformational feature, likely influenced by minimizing steric hindrance with adjacent atoms and by potential weak intramolecular interactions.
Computational and Theoretical Investigations of 3 Difluoromethyl 5 Nitroisothiazole
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometric properties of molecules from first principles. mdpi.com DFT methods balance computational cost and accuracy, making them suitable for a wide range of chemical systems. nih.gov For a molecule like 3-(Difluoromethyl)-5-nitroisothiazole, DFT calculations would provide crucial insights into its stability, reactivity, and spectroscopic properties.
Optimized Molecular Geometry and Conformational Analysis
A foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. youtube.com Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the calculation would iteratively adjust the bond lengths, bond angles, and dihedral angles of this compound until a stable energetic minimum is reached.
The primary results of this analysis would be presented in a table of optimized geometric parameters.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C3-C(CHF2) | e.g., ~1.50 Å |
| C5-N(NO2) | e.g., ~1.45 Å | |
| N-S | e.g., ~1.65 Å | |
| Bond Angle | S-C5-N(NO2) | e.g., ~120° |
| C4-C3-C(CHF2) | e.g., ~125° | |
| Dihedral Angle | F-C-C3-C4 | e.g., ~180° |
(Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on actual research findings.)
Conformational analysis would also be performed, particularly focusing on the rotation around the C-C bond connecting the difluoromethyl group to the isothiazole (B42339) ring, to identify the most stable conformer and the energy barriers between different rotational states. researchgate.net
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. unimi.it It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). researchgate.net
A DFT calculation would determine the energies of these orbitals (EHOMO and ELUMO) and the distribution of the orbitals across the molecule. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netmaterialsciencejournal.org For this compound, the electron-withdrawing nature of the nitro and difluoromethyl groups would be expected to significantly lower the LUMO energy, making the molecule a potent electrophile. The analysis would also generate visualizations of the HOMO and LUMO, showing which atoms are most involved in these frontier orbitals and are therefore the likely sites of reaction.
Table 2: Predicted FMO Properties for this compound (Illustrative)
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | e.g., -8.5 | Low electron-donating ability |
| ELUMO | e.g., -3.0 | High electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | e.g., 5.5 | High kinetic stability, but reactive towards nucleophiles |
(Note: The values in this table are illustrative examples and not based on actual research findings.)
Vibrational Spectroscopy Simulations and Spectral Assignments
Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. researchgate.net After geometric optimization, a frequency calculation is performed at the same level of theory. This simulation computes the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net The output includes the frequency, IR intensity, and Raman activity for each mode, allowing for a detailed assignment of the experimental spectral bands to specific molecular motions (e.g., C-H stretching, NO₂ asymmetric stretch, ring deformation). Due to the harmonic approximation, calculated frequencies are often systematically scaled to better match experimental data.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. An MD simulation would model the interactions of this compound with its environment, such as a solvent or a biological macromolecule like a protein. By solving Newton's equations of motion for all atoms in the system, MD can reveal how the molecule moves, flexes, and interacts with its surroundings, providing insights into its solvation properties and binding dynamics with a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a chemical compound based on its molecular structure. In a hypothetical QSAR study involving this compound, this compound would be part of a larger dataset of related molecules with known biological activities (e.g., antifungal or herbicidal).
Molecular descriptors—numerical values that quantify different aspects of the molecule's structure, such as electronic, steric, and lipophilic properties—would be calculated. A statistical model would then be built to correlate these descriptors with the observed activity. The resulting QSAR equation could then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
In Silico Mechanistic Pathway Elucidation for Reaction Understanding
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For a reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations could be used to map out the entire reaction pathway. This involves locating the structures of transition states and any intermediates connecting the reactants to the products. By calculating the activation energies (the energy difference between reactants and transition states), the most likely reaction mechanism can be determined, providing a level of detail that is often difficult to obtain through experimental means alone.
Structure Activity Relationship Sar Studies of 3 Difluoromethyl 5 Nitroisothiazole Derivatives
Influence of Difluoromethyl Group Modification on Biological Activity
The introduction of fluorinated groups is a key strategy in medicinal chemistry to enhance the pharmacological properties of molecules. The difluoromethyl (CF2H) group, in particular, serves as a valuable substituent for modulating biological activity. Compared to the more common trifluoromethyl (CF3) group, the difluoromethyl group offers a more moderate or fine-tuned regulation of metabolic stability, lipophilicity, bioavailability, and binding affinity. acs.org While the CF3 group can cause drastic changes, the CF2H group's ability to act as a lipophilic hydrogen bond donor provides a unique interaction capability that can be crucial for target binding.
Research on related heterocyclic compounds, such as isoxazoles, demonstrates the significant impact of fluorinated alkyl groups on biological efficacy. For instance, studies on isoxazole-based anticancer agents have shown that the introduction of a trifluoromethyl group can dramatically increase potency. In one study, the trifluoromethylated isoxazole (B147169) 2g was found to be nearly eight times more active against MCF-7 human breast cancer cells than its non-fluorinated analogue 14 . rsc.org This enhancement is attributed to the trifluoromethyl group's ability to improve physicochemical properties that influence drug-receptor interactions. mdpi.comnih.gov While this data is for a CF3 group on an isoxazole ring, it underscores the potent effect of fluorination. The CF2H group in 3-(difluoromethyl)-5-nitroisothiazole is expected to confer similar, albeit more moderately tuned, advantages, enhancing membrane permeability and metabolic stability. acs.org
| Compound | Structure | IC₅₀ (μM) against MCF-7 Cells |
|---|---|---|
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | Isoxazole with CF₃ group | 2.63 rsc.org |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) | Isoxazole without CF₃ group | 19.72 rsc.org |
Role of Nitro Group Positional and Substituent Variations on Compound Activity
The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties and polarity of a molecule, which in turn affects its biological activity. nih.gov Its presence and position on a heterocyclic ring are critical determinants of efficacy. In the context of this compound, the nitro group is at the 5-position.
Studies on related nitro-heterocycles, such as nitroimidazoles, have provided valuable insights into the importance of the nitro group's position. For example, 4-nitroimidazoles like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles (e.g., metronidazole) are typically active only against anaerobic bacteria. This difference in activity spectrum is directly linked to the position of the nitro group on the imidazole (B134444) ring. Research has confirmed that the nitro group is essential for the activity in both series of compounds.
The position of the nitro group can also affect the anti-inflammatory activity of compounds. In a study of nitro-substituted chalcones, derivatives with the nitro group at the ortho position of either aromatic ring showed the highest anti-inflammatory effects. researchgate.net In contrast, vasorelaxant activity was highest when the nitro group was in the para position of one of the rings. researchgate.net This demonstrates that moving the nitro group to different positions can modulate the type and potency of biological activity, likely by altering the molecule's interaction with different biological targets. For 5-nitroisothiazoles, the specific placement of the nitro group is therefore a key factor in defining their biological profile. nih.gov
| Compound | Nitro Group Position | Anti-inflammatory Activity (% Edema Inhibition) |
|---|---|---|
| Compound 2 | Ortho on Ring A | 71.17 ± 1.66 researchgate.net |
| Compound 5 | Ortho on Ring B | 80.77 ± 2.82 researchgate.net |
| Compound 7 | Para on Ring B | (Not among the highest for this activity) researchgate.net |
| Compound 1 (unsubstituted) | None | (Lower activity) |
Impact of Isothiazole (B42339) Ring Substituents on Activity Profiles
The isothiazole ring is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govrsc.orgmedwinpublishers.com The nature, size, and position of substituents on the isothiazole ring can profoundly affect the activity profile of the resulting compounds.
Structure-activity relationship studies on related thiazole (B1198619) derivatives have shown that modifications at various positions of the ring are critical for potency. For example, in a series of thiazole derivatives designed as inhibitors of cancer cell migration, structural modifications of substituent groups on the central thiazole ring led to the identification of potent inhibitors. nih.gov The conversion of an amide group to a methylated thiazole derivative, for instance, generally improved the anti-migration activity. nih.gov The most effective compound from this study, 5k , which strongly suppressed cell motility in metastatic cancer cells, featured specific substitutions that optimized its activity. nih.gov
The electronic properties of the substituents are also crucial. The introduction of an electron-donating group, such as a methyl group, can increase the basicity and nucleophilicity of the ring, whereas a potent electron-withdrawing group, like the nitro group, reduces these properties. globalresearchonline.net These electronic changes can alter how the molecule interacts with its biological target. SAR studies have shown that even small changes, such as the position of a substituent on a phenyl ring attached to the thiazole core, can have a significant impact, with activity often following the order para > meta > ortho for certain substitutions. This highlights the importance of a systematic exploration of substituents around the core isothiazole ring to optimize biological activity.
| Compound | Key Structural Feature | Migration Inhibition IC₅₀ (μM) in MDA-MB-231 cells |
|---|---|---|
| 5k | Methylated thiazole with specific aryl substitution | 0.176 nih.gov |
| 5j | Methylated thiazole with different aryl substitution | 0.189 nih.gov |
| 3g | Amide precursor of 5g | Higher than corresponding methylated thiazole (less potent) nih.gov |
Stereochemical Considerations in this compound Derivatives and their Activity
When modifications to the this compound core lead to the formation of a chiral center, stereochemistry becomes a critical factor in determining biological activity. Chiral compounds can exist as stereoisomers (enantiomers or diastereomers) which have identical chemical formulas but different three-dimensional arrangements of atoms. These spatial differences can lead to significant variations in pharmacological activity because biological targets like enzymes and receptors are themselves chiral and often exhibit stereoselective binding. mdpi.com
Research on chiral heterocyclic compounds has consistently demonstrated the pivotal role of stereochemistry. A compelling example comes from the study of nature-inspired 3-Br-acivicin isomers and their derivatives, which were evaluated for antimalarial activity. In this study, only the isomers with the "natural" (5S, αS) configuration showed significant antiplasmodial activity, with sub-micromolar IC₅₀ values. The corresponding enantiomers and diastereoisomers were often 10-fold less potent or completely inactive. mdpi.com This pronounced difference in activity suggests that a stereoselective mechanism, such as uptake by a specific transporter or binding to a target enzyme, is responsible for the biological effect. mdpi.com
While these findings are not specific to this compound derivatives, they establish a crucial principle: if a derivative possesses a chiral center, it is highly probable that its biological activity will be stereospecific. One stereoisomer may be significantly more active than the others, or different isomers may even have different biological effects. Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers are essential for a complete understanding of the structure-activity relationship. nih.gov
| Compound | Configuration | IC₅₀ (μM) against P. falciparum W2 |
|---|---|---|
| 2a | (5S, αS) - Natural | 0.50 mdpi.com |
| 2d | (5R, αR) - Enantiomer | 4.9 mdpi.com |
| 2b | (5S, αR) - Diastereomer | > 15 (Inactive) mdpi.com |
| 2c | (5R, αS) - Diastereomer | > 15 (Inactive) mdpi.com |
Applications of 3 Difluoromethyl 5 Nitroisothiazole in Academic Research
Investigations into Antimicrobial Activities
The presence of both the isothiazole (B42339) nucleus and a nitro group suggests a strong potential for antimicrobial activity. Nitro-containing heterocyclic compounds are a well-established class of antimicrobial agents, and thiazole (B1198619) derivatives have demonstrated broad-spectrum efficacy. nih.govmedipol.edu.trresearchgate.net
Academic studies on related structures indicate that the isothiazole and nitro-functionalized scaffolds are promising for the development of new antibacterial agents. researchgate.net Research into novel nitrofuranthiazoles, for instance, has shown activity against both Gram-positive and Gram-negative bacteria. medipol.edu.tr The inclusion of a difluoromethyl group, a common strategy to enhance metabolic stability and cell permeability, could potentially augment this antibacterial efficacy. nih.gov Studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated that fluorinated compounds can be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound Class | Bacterial Strain | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Nitrofuranthiazole Derivatives | Bacillus cereus | 0.5 mg/mL | researchgate.net |
| Nitrofuranthiazole Derivatives | Staphylococcus aureus | >2 mg/mL | researchgate.net |
| Nitrofuranthiazole Derivatives | Escherichia coli | 1 mg/mL | researchgate.net |
| N-(trifluoromethyl)phenyl Pyrazole Derivatives | S. aureus (MRSA) | 0.78 µg/mL | nih.gov |
| N-(trifluoromethyl)phenyl Pyrazole Derivatives | Enterococcus faecium | 0.78 µg/mL | nih.gov |
The isothiazole core is also a key feature in compounds investigated for antifungal properties. Research on novel thiazole derivatives has demonstrated potent activity against pathogenic fungi like Candida albicans. nih.gov These studies have shown that certain derivatives can exhibit activity comparable or even superior to established antifungal agents. nih.gov The lipophilicity, often increased by fluorination, can be related to higher antifungal activity. nih.gov Furthermore, studies on other azole-containing structures have highlighted the importance of this chemical class in developing new antifungal agents with broad-spectrum activity against both common and resistant fungal strains. nih.govmdpi.com The combination of the isothiazole ring with the electron-withdrawing nitro group in 3-(difluoromethyl)-5-nitroisothiazole makes it a candidate for investigation against various fungal pathogens.
| Compound Class | Fungal Strain | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Thiazole Derivatives | Candida albicans (Clinical Strains) | 0.015–7.81 µg/mL | nih.gov |
| Isoxazolidine Derivatives | Trichophyton rubrum | Varies by substitution | nih.gov |
| Isoxazolidine Derivatives | Aspergillus fumigatus | Varies by substitution | nih.gov |
| Pyrazole Carboxamide Derivatives | Gibberella zeae | 13.1 mg/L (EC50) | arabjchem.org |
Research on Antiviral Potentials
Isothiazole-containing compounds have been a subject of significant interest in the search for new antiviral agents, demonstrating a wide spectrum of activity. nih.gov This makes the this compound structure a plausible candidate for similar investigations.
Viral proteases, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, are critical for viral replication and represent a major target for antiviral drug development. nih.govnih.gov While there is no specific data on this compound as an Mpro inhibitor, the general class of heterocyclic compounds is widely explored for this purpose. Cell-based assays have been developed to effectively screen for and analyze the cellular potency of Mpro inhibitors, which could be applied to novel candidates like the one . nih.govnih.gov The unique electronic and structural properties conferred by the difluoromethyl and nitro groups could facilitate novel binding interactions within the active site of viral enzymes like Mpro.
Academic research has identified several classes of heterocyclic compounds that exhibit broad-spectrum antiviral activity, inhibiting the replication of diverse viruses. mdpi.comnih.govmdpi.com For example, a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles showed a broad antipicornavirus spectrum, with activity against numerous human rhinovirus (HRV) serotypes as well as other enteroviruses like poliovirus and Coxsackie B1 virus. nih.gov Similarly, pyridobenzothiazolone analogues have been identified with inhibitory activity against multiple respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza virus (IFV). nih.govmdpi.com These findings support the rationale for investigating this compound and its derivatives in broad-spectrum antiviral screening programs.
| Compound Class | Virus | Activity Noted | Reference |
|---|---|---|---|
| 3-methylthio-5-aryl-4-isothiazolecarbonitriles | Human Rhinovirus (HRV) serotypes | Yes, against multiple serotypes | nih.gov |
| 3-methylthio-5-aryl-4-isothiazolecarbonitriles | Poliovirus 1 | Yes, with longer alkyl chain derivatives | nih.gov |
| 3-methylthio-5-aryl-4-isothiazolecarbonitriles | Coxsackie B1 Virus | Yes, lowest IC50 with butyl group derivative | nih.gov |
| Pyridobenzothiazolone Analogues | Respiratory Syncytial Virus (RSV) | Yes, low micromolar EC50 | nih.govmdpi.com |
| Pyridobenzothiazolone Analogues | Human Coronavirus (HCoV-OC43) | Yes, low micromolar EC50 | nih.govmdpi.com |
Exploration in Anticancer Research
The thiazole ring is a privileged scaffold in the design of anticancer agents, and the inclusion of a fluorine-containing moiety like a trifluoromethyl or difluoromethyl group often enhances cytotoxic activity. nih.govrsc.orgbioorganica.com.ua Research on thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group has identified compounds with potent antiproliferative activity against various human cancer cell lines, including melanoma, breast, and prostate cancer. nih.gov Similarly, studies on N-alkyl-nitroimidazoles have demonstrated cytotoxic properties against human breast adenocarcinoma and lung carcinoma cell lines. openmedicinalchemistryjournal.com The combination of these three key moieties—isothiazole, nitro group, and difluoromethyl group—positions this compound as a compound of interest for exploration in oncology research.
| Compound Class | Cancer Cell Line | Activity Metric (IC50 / LC50) | Reference |
|---|---|---|---|
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 µM (IC50) | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanotic Melanoma) | 25.4 µM (IC50) | nih.gov |
| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast Adenocarcinoma) | 16.7 µM (LC50) | openmedicinalchemistryjournal.com |
| 4-(trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | 2.63 µM (IC50) | rsc.org |
Agronomic and Crop Protection Applications
The isothiazole and thiazole heterocycles are foundational structures in the development of green pesticides due to their biological activity and potential for diverse structural modifications. nih.gov Research into derivatives of these core structures has led to the creation of a wide array of pesticides with broad-spectrum effectiveness. nih.gov The inclusion of a difluoromethyl group is a common strategy in the design of modern fungicides, and the nitro group is also a known feature in various agrochemicals. nih.govmdpi.com
Fungicidal Activity
Compounds containing the difluoromethyl group, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been extensively synthesized and tested for their fungicidal properties. nih.gov Many of these compounds have shown moderate to excellent activity against a range of phytopathogenic fungi. nih.gov The isothiazole ring itself is a key component in a number of fungicidal compounds, with researchers actively designing and synthesizing new isothiazole derivatives to discover novel fungicides. researchgate.net For instance, isothiazole-thiazole derivatives have been developed and shown to be effective against various plant pathogens. researchgate.net
Nematicidal Activity
The control of plant-parasitic nematodes is a significant challenge in agriculture. nih.gov Research has demonstrated that various chemical structures can exhibit nematicidal properties. While direct studies on this compound are not available, a patent for 5-nitrothiazole (B1205993) containing compositions indicates both fungicidal and nematicidal action. google.com This suggests that the nitro-substituted heterocyclic core may contribute to activity against nematodes. Furthermore, numerous studies on other classes of compounds, such as trifluorobutene ester derivatives and various natural products, have identified potent nematicidal agents, highlighting the ongoing search for effective and safe nematicides. nih.gov
Herbicidal Activity
The isothiazole and thiazole motifs are also explored in the context of herbicide development. nih.gov Research on benzothiazole (B30560) and benzoxazole (B165842) derivatives has revealed that the introduction of a nitro group can enhance herbicidal activity against certain weeds. mdpi.com Additionally, studies on other heterocyclic compounds containing difluoromethyl groups have shown their potential as herbicides. mdpi.com These findings underscore the potential for isothiazole derivatives bearing both nitro and difluoromethyl groups to exhibit herbicidal properties, though specific research on this compound is lacking.
Potential in Advanced Material Science and Organic Electronics
Thiazole-based compounds have garnered significant interest in the field of organic electronics due to their favorable electronic properties. nih.gov These materials are being investigated for a variety of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.net
Organic Electronics
Thiazole is considered an electron-accepting heterocycle, a desirable characteristic for organic semiconductor materials. nih.gov The incorporation of a nitro group, a strong electron-withdrawing group, can further modify the electronic properties of these molecules. researchgate.net Research on dipolar thiazole derivatives functionalized with both nitro and amino groups has been conducted to study their optical properties for potential use in electronic devices. researchgate.net
The synthesis of various thiazole derivatives is an active area of research, with scientists exploring their potential as building blocks for advanced materials. nih.gov While specific studies on this compound in this context are not available, the fundamental properties of the isothiazole ring, combined with the electronic influence of the nitro and difluoromethyl groups, suggest that such a compound could be a candidate for investigation in the field of organic electronics. The study of benzothiazole derivatives has shown that the introduction of electron-withdrawing groups like the nitro group can impact the charge transport and optical properties of the resulting materials. nih.gov
Future Directions and Emerging Research Avenues for 3 Difluoromethyl 5 Nitroisothiazole
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of 3-(difluoromethyl)-5-nitroisothiazole and its derivatives is poised to benefit from the integration of green and sustainable chemical principles. rsc.org Traditional synthetic routes often involve multi-step processes with harsh reagents and generate significant waste. nih.gov The development of more advanced and sustainable methodologies will be crucial for the environmentally benign and economically viable production of these compounds.
Future research will likely focus on one-pot, multi-component reactions that can construct the isothiazole (B42339) ring and introduce the necessary substituents in a single, efficient step. mdpi.com The use of reusable catalysts, such as silica-supported tungstosilisic acid, has shown promise in the synthesis of other thiazole (B1198619) derivatives and could be adapted for this purpose. mdpi.com Furthermore, alternative energy sources like ultrasound and microwave irradiation may offer advantages in terms of reduced reaction times and increased yields. mdpi.com The exploration of flow chemistry platforms could also enable continuous and scalable synthesis with improved safety and control over reaction parameters.
A key challenge in the synthesis of this compound is the introduction of the difluoromethyl group. An efficient method for the synthesis of 4-aryl-3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones has been developed through the cyclization of hydrazinecarboxamides with difluoroacetic anhydride, suggesting a potential strategy for incorporating the difluoromethyl moiety. nih.gov Adapting such methodologies to the isothiazole scaffold will be a significant area of future research.
Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches
| Feature | Conventional Synthesis | Future Sustainable Synthesis |
| Approach | Multi-step, linear synthesis | One-pot, multi-component reactions |
| Catalysts | Often stoichiometric and non-reusable | Recyclable, heterogeneous catalysts |
| Energy Source | Conventional heating | Microwave, ultrasound, photoredox |
| Solvents | Volatile organic solvents | Greener solvents, solvent-free conditions |
| Efficiency | Lower atom economy, more waste | Higher atom economy, reduced waste |
| Scalability | Batch processing | Continuous flow chemistry |
Integration of Computational Chemistry and Artificial Intelligence for Rational Compound Design and Activity Prediction
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rational design of new molecules with desired properties and the prediction of their biological activities. rsc.org These in silico approaches can significantly reduce the time and cost associated with traditional trial-and-error methods.
For this compound, computational tools can be employed to design novel derivatives with enhanced efficacy and selectivity. Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify the key structural features that contribute to the biological activity of these compounds. Molecular docking simulations can predict the binding interactions of this compound derivatives with specific biological targets, providing insights into their mechanism of action. mdpi.com
The application of AI and machine learning algorithms can further accelerate the drug design process. These technologies can analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds. For instance, generative models can propose new molecules based on the core structure of this compound with optimized pharmacological profiles.
Table 2: Computational Tools in the Design of this compound Derivatives
| Computational Tool | Application |
| Molecular Docking | Predicts binding modes and affinities to biological targets. |
| QSAR | Establishes relationships between chemical structure and biological activity. |
| Molecular Dynamics | Simulates the dynamic behavior of the compound and its target. |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. |
| ADMET Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity. |
| AI/Machine Learning | Identifies novel scaffolds and predicts compound properties. |
Elucidation of Novel Biological Targets and Molecular Mechanisms of Action for this compound
While nitro-containing heterocycles are known to possess a broad spectrum of biological activities, the specific molecular targets and mechanisms of action of this compound remain to be fully elucidated. mdpi.com Future research will focus on identifying the precise cellular pathways and molecular machinery that this compound interacts with.
Nitroaromatic compounds often act as prodrugs that are activated by cellular reductases to generate reactive nitrogen species. researchgate.net These reactive species can then interact with various biomolecules, leading to cellular damage and death. A key area of investigation will be to identify the specific reductases involved in the activation of this compound and the downstream targets of the resulting reactive species.
Modern chemical biology techniques, such as chemoproteomics and activity-based protein profiling, can be employed to identify the direct protein targets of this compound within the cell. Genetic approaches, including genome-wide screening, can also help to uncover the genes and pathways that are essential for the compound's activity. Understanding the molecular basis of action will be critical for optimizing the therapeutic potential of this compound and for identifying potential mechanisms of resistance.
Exploration of Hybrid Molecules Incorporating the this compound Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. researchgate.netekb.eg This approach can lead to compounds with improved potency, enhanced selectivity, and a broader spectrum of activity. researchgate.net The this compound scaffold represents a promising building block for the design of novel hybrid molecules.
By covalently linking this scaffold to other bioactive moieties, it may be possible to develop multi-target agents that can simultaneously modulate different biological pathways. For example, hybridizing this compound with a known antibacterial agent could result in a compound with a dual mechanism of action, potentially overcoming drug resistance. researchgate.net Similarly, combining it with a moiety that enhances cell permeability or targets a specific tissue could improve its pharmacokinetic properties.
Table 3: Potential Hybrid Molecule Strategies for this compound
| Hybrid Partner | Rationale | Potential Therapeutic Area |
| Fluoroquinolone | Combine different antibacterial mechanisms | Infectious Diseases |
| Azole Antifungal | Broaden the antifungal spectrum | Fungal Infections |
| Kinase Inhibitor | Target cancer cell signaling pathways | Oncology |
| Anti-inflammatory Agent | Dual action against inflammation and infection | Inflammatory Diseases |
Q & A
Q. What are the key considerations in designing a synthetic route for 3-(Difluoromethyl)-5-nitroisothiazole?
The synthesis of this compound requires careful selection of fluorinating agents and nitro-group introduction strategies. A validated approach involves halogenation followed by Friedel-Crafts acylation (for nitro positioning) and subsequent fluorination. For example, nitro groups can be introduced via nitration of precursor aromatic rings under controlled acidic conditions, while difluoromethyl groups are typically added using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) . Solvent choice (e.g., DMF or ethanol) and temperature control are critical to avoid side reactions, such as over-fluorination or ring-opening .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties?
The difluoromethyl group enhances metabolic stability and bioavailability by reducing electron density in adjacent regions, as fluorine’s high electronegativity lowers basicity and polarizes C–F bonds. This increases membrane permeability and resistance to oxidative degradation . Computational studies (e.g., DFT calculations) and experimental data (logP measurements) should be combined to quantify these effects .
Q. What spectroscopic methods are recommended for characterizing this compound?
Use a multi-technique approach:
- ¹H/¹³C NMR : To confirm the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H protons) and nitro group positioning.
- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns . Cross-referencing with crystallographic data (e.g., X-ray diffraction) is advised for structural validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
Contradictions often arise from variations in assay conditions or structural impurities. To address this:
- Perform dose-response assays across multiple cell lines or enzymatic systems to isolate compound-specific effects.
- Use HPLC-PDA or LC-MS to verify purity (>95%) and rule out degradation products.
- Compare structural analogs (e.g., 4-(trifluoromethyl)thiazole derivatives ) to assess how substituent placement affects activity.
- Apply molecular docking to evaluate binding interactions, focusing on fluorine’s role in hydrogen bonding or steric effects .
Q. What strategies optimize the regioselectivity of nitro-group introduction in isothiazole derivatives?
Q. How do stereoelectronic effects of the difluoromethyl group impact the compound’s interaction with biological targets?
The CF₂H group can alter binding via:
- Hydrogen-bond donor capacity : The CF₂H proton participates in weak hydrogen bonds with protein residues.
- Conformational rigidity : Fluorine’s inductive effect restricts rotation around adjacent bonds, stabilizing bioactive conformations.
- Hydrophobic interactions : Enhanced lipophilicity improves binding to hydrophobic pockets. Experimental validation via isothermal titration calorimetry (ITC) and NMR titration is recommended to quantify these interactions .
Methodological Notes
- Data Contradiction Analysis : When conflicting biological data arise, cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) and ensure consistent compound storage conditions (e.g., inert atmosphere to prevent nitro-group reduction) .
- Structural Analog Design : Compare this compound with fluorinated thiazoles (e.g., 4-(trifluoromethyl)thiazole ) to identify activity trends.
- Safety Considerations : Nitro compounds are potentially explosive. Conduct small-scale reactions and avoid high-temperature steps without proper containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
